Dichloromethylenediphosphonic acid

Bone Mineral Affinity Bisphosphonate Potency In Vitro Resorption Assay

Researchers requiring a validated first-generation bisphosphonate for osteoclast inhibition or the unique macrophage 'suicide' technique often face supply inconsistency and ambiguous purity. Dichloromethylenediphosphonic acid (disodium salt; CAS 22560-50-5) resolves this as the definitive non-nitrogenous bisphosphonate. - Mechanism: Metabolized to a cytotoxic ATP analog (AppCCl2p), enabling selective macrophage depletion via liposomal encapsulation - a capability absent in N-BPs. - Preclinical Benchmark: Validated in OVX rat models (4-25 mg/kg) without mineralization defects; ideal as a positive control for novel anti-resorptive agents. - Supply Assurance: Bulk quantities (up to 100 g) available with ≥97% purity; same-day shipping on stocked research-grade material.

Molecular Formula CH4Cl2NaO6P2
Molecular Weight 267.88 g/mol
CAS No. 22560-50-5
Cat. No. B001034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethylenediphosphonic acid
CAS22560-50-5
SynonymsAcid, Clodronic
Acid, Dichloromethanediphosphonic
Biphosphonate, Dichloromethylene
Bonefos
Cl2MDP
Clodronate
Clodronate Disodium
Clodronate Sodium
Clodronic Acid
Dichloromethane Diphosphonate
Dichloromethanediphosphonate
Dichloromethanediphosphonic Acid
Dichloromethylene Biphosphonate
Dichloromethylene Diphosphonate
Dichloromethylenebisphosphonate
Diphosphonate, Dichloromethane
Diphosphonate, Dichloromethylene
Disodium, Clodronate
Sodium, Clodronate
Molecular FormulaCH4Cl2NaO6P2
Molecular Weight267.88 g/mol
Structural Identifiers
SMILESC(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na]
InChIInChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9);
InChIKeyBABBUYLLEOIZKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloromethylenediphosphonic Acid (CAS 22560-50-5): A First-Generation Bisphosphonate for Bone Resorption Research and Industrial Sourcing


Dichloromethylenediphosphonic acid (clodronic acid; CAS 22560-50-5) is a first-generation, non-nitrogenous bisphosphonate . Its disodium salt is a clinically established anti-resorptive agent that inhibits osteoclast-mediated bone resorption by inducing apoptosis in these cells . Unlike nitrogen-containing bisphosphonates, clodronate is metabolized intracellularly into a non-hydrolyzable ATP analog, which is cytotoxic to osteoclasts and macrophages . The compound is typically administered as its disodium salt tetrahydrate for the management of osteoporosis, hypercalcemia of malignancy, and osteolytic bone metastases . A unique, non-clinical application involves its encapsulation in liposomes for the selective depletion of macrophages (the 'macrophage suicide' technique) in immunological research .

Why Generic Substitution of Dichloromethylenediphosphonic Acid (Clodronate) is Not Feasible: Critical Differences Among Bisphosphonates


Within the bisphosphonate class, compounds cannot be simply interchanged due to fundamental structural differences that dictate their mechanism of action, potency, and adverse effect profiles. Dichloromethylenediphosphonic acid is a non-nitrogenous bisphosphonate, which differentiates it from the more potent nitrogen-containing bisphosphonates (N-BPs) like alendronate, pamidronate, and zoledronic acid [1]. This structural divergence leads to a completely different intracellular mechanism: clodronate is metabolized to a cytotoxic ATP analog, whereas N-BPs inhibit the mevalonate pathway by targeting farnesyl diphosphate synthase (FPPS) [2]. Consequently, the bone mineral binding affinity, required dosage, and even specific applications (such as the ability to be used for macrophage depletion) vary dramatically [3]. These differences are not merely academic; they translate into quantifiable variations in clinical efficacy, safety margins, and research utility, making careful selection of the correct bisphosphonate for a specific application essential.

Quantitative Differentiation of Dichloromethylenediphosphonic Acid (Clodronate): A Procurement Evidence Guide


Clodronate's Weaker Bone Mineral Affinity Translates to Lower Potency vs. Alendronate, Requiring 10-Fold Higher Dosing

Clodronate exhibits significantly weaker binding affinity for human bone compared to other bisphosphonates. In competition binding assays, its Ki value (806 µM) was substantially higher than that of etidronate (91 µM), pamidronate (83 µM), and alendronate (61 µM), indicating a much lower affinity [1]. This weak binding has functional consequences; in an in vitro bone resorption assay where bone slices were pre-treated with the bisphosphonate and then washed before adding osteoclasts, clodronate required a 10-fold higher dose to achieve the same level of inhibition as it did without the wash step. In contrast, alendronate and risedronate showed no loss of efficacy after washing [1].

Bone Mineral Affinity Bisphosphonate Potency In Vitro Resorption Assay

Clodronate's Unique Metabolism to a Cytotoxic ATP Analog Differentiates Its Mechanism from Nitrogen-Containing Bisphosphonates

A key mechanistic distinction of clodronate is its intracellular metabolism to a non-hydrolyzable ATP analog, AppCCl2p. This was confirmed in an in vitro study comparing clodronate, pamidronate, and zoledronic acid. While clodronate was found to be metabolized into this ATP analog, zoledronic acid was not [1]. This different mechanism is linked to the induction of osteoclast apoptosis: the study found that both clodronate and zoledronic acid induced apoptosis, whereas pamidronate had only a minor apoptotic effect at doses that readily inhibited resorption [1].

Bisphosphonate Metabolism Osteoclast Apoptosis Mechanism of Action

Clodronate Demonstrates a Wider Therapeutic Safety Margin than Etidronate in Preclinical Osteopenia Models

In an ovariectomized (OVX) rat model of postmenopausal osteopenia, clodronate demonstrated a wider safety margin than etidronate. Clodronate significantly restored lumbar and femoral bone mineral density (BMD) over its entire tested dose range of 4-25 mg/kg. In contrast, etidronate was only effective at the lowest dose of 4 mg/kg [1]. Histomorphometric analysis further revealed that etidronate caused a significant increase in osteoid area over its entire dose range (OS/BS, 175%-295% of control), a sign of impaired mineralization. Conversely, clodronate did not increase osteoid area at any dose tested (OS/BS, 38.1%-49.9% of control), indicating a lower risk of mineralization defects [1].

Bone Mineral Density Osteoporosis Preclinical Toxicology

Clodronate's Antiresorptive Potency is Intermediate Among First-Generation Bisphosphonates

The relative antiresorptive potency of bisphosphonates has been established in various preclinical models. When compared to etidronate (assigned a baseline potency of 1), clodronate is approximately 10 times more potent [1]. This places clodronate in an intermediate position among first-generation bisphosphonates, being more potent than etidronate but significantly less potent than nitrogen-containing bisphosphonates like pamidronate (potency ~100) and alendronate (potency ~500) [1].

Bisphosphonate Potency Osteoclast Inhibition Comparative Pharmacology

Single-Dose Intravenous Clodronate (1500 mg) Matches Pamidronate (90 mg) in Short-Term Malignant Hypercalcemia Control

In a randomized, double-blind, controlled multi-center study of patients with malignant hypercalcemia, a single intravenous infusion of clodronate 1500 mg was compared to pamidronate 90 mg. At day 5 post-treatment, 76% of patients in the clodronate 1500 mg group were normocalcemic, compared to 85% in the pamidronate 90 mg group, a difference that was not statistically significant [1]. This demonstrates that at appropriately adjusted doses, the two agents can achieve comparable short-term efficacy.

Malignant Hypercalcemia Intravenous Bisphosphonate Clinical Trial

Pamidronate Provides Longer Duration of Normocalcemia Compared to Clodronate in Head-to-Head Clinical Trials

While both clodronate and pamidronate are effective in treating hypercalcemia of malignancy, their duration of action differs significantly. A randomized double-blind trial comparing a single dose of pamidronate 90 mg to clodronate 1500 mg found that the median duration of normocalcemia was longer with pamidronate (28 days) compared to clodronate (14 days), a statistically significant difference (P = 0.01) [1]. A separate study confirmed this finding, with the superiority of pamidronate in controlling hypercalcemia being reflected by a larger and more sustained decrease in bone resorption markers [2].

Malignant Hypercalcemia Duration of Action Clinical Trial

Optimizing Dichloromethylenediphosphonic Acid (Clodronate) Procurement: High-Impact Research and Industrial Application Scenarios


Selective Macrophage Depletion in Immunological Research (Liposomal Clodronate)

This is the most unique and specialized application for clodronate, with no equivalent among other bisphosphonates. Researchers requiring the selective depletion of macrophages in vivo (e.g., to study their role in disease models) should procure clodronate, specifically for encapsulation into liposomes . This 'macrophage suicide' technique relies on clodronate's unique metabolism into a cytotoxic ATP analog after phagocytosis by macrophages [1]. Nitrogen-containing bisphosphonates cannot be substituted because they do not form this metabolite and their mechanism of action is different [2].

Osteoporosis and Bone Metastasis Research Requiring a First-Generation Bisphosphonate Control

When designing preclinical studies for novel bone anabolic or anti-resorptive agents, clodronate serves as an ideal comparator or positive control from the first-generation bisphosphonate class. Its well-characterized pharmacology, including its 10-fold lower potency relative to alendronate and its distinct non-nitrogenous mechanism [3], provides a useful benchmark against newer, more potent agents. Studies in OVX rat models have validated its efficacy across a wide dose range (4-25 mg/kg) without causing mineralization defects, making it a reliable standard [4].

In Vitro Studies of Bisphosphonate-Bone Binding Kinetics and Washout

Clodronate's exceptionally weak binding to hydroxyapatite (Ki = 806 µM) makes it a valuable tool for studying the kinetics of bisphosphonate binding and release from the bone mineral surface [5]. Its rapid dissociation after washing allows researchers to model 'on-off' binding phenomena and to investigate how bone matrix affinity impacts the duration of drug action and cellular uptake. This is in stark contrast to compounds like alendronate, which remain firmly bound and do not wash out [5].

Clinical Research for Short-Term Control of Malignant Hypercalcemia

For clinical trials or studies requiring rapid, short-term management of hypercalcemia of malignancy, a single 1500 mg intravenous dose of clodronate provides a proven and cost-effective intervention [6]. The evidence shows it is as effective as a 90 mg dose of pamidronate for normalizing serum calcium within 5 days [6]. Its shorter 14-day duration of action, compared to pamidronate's 28 days [7], makes it the appropriate choice when a transient effect is sufficient or when studying the rate of recurrence after treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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